2-Amino-4-oxopentanoic acid

Description

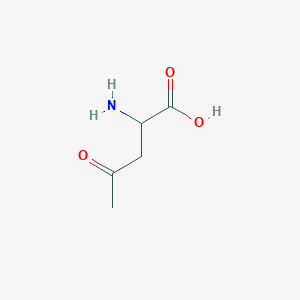

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCHWTCTBHQQDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Foundations of 2 Amino 4 Oxopentanoic Acid

Systematic Nomenclature and Common Research Abbreviations

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-amino-4-oxopentanoic acid . nih.govkingdraw.com This name is derived from its structure: a five-carbon chain ("pentan-") with a carboxylic acid ("-oic acid") as the highest priority functional group, defining the carbon chain's numbering. masterorganicchemistry.com Consequently, an amino group is located at the second carbon (C2) and a ketone (oxo group) is at the fourth position (C4). nih.govebi.ac.uk

In research and chemical databases, it is also referred to by several synonyms. One common synonym is 4-oxonorvaline . nih.gov The term "norvaline" is sometimes used for straight-chain five-carbon amino acids, and the "4-oxo" prefix specifies the location of the ketone group. Another recorded synonym is alpha-aminolevulinic acid, though this can cause confusion with the well-known heme precursor, 5-aminolevulinic acid. nih.gov Currently, there are no widely adopted, standardized one-letter or three-letter abbreviations for this compound in the way that exists for the 20 proteinogenic amino acids.

Isomeric Considerations and Stereochemical Aspects of this compound

Isomerism is a key feature of this compound due to the presence of a chiral center. The alpha-carbon (C2) is bonded to four distinct groups: a hydrogen atom, an amino group (-NH2), a carboxylic acid group (-COOH), and an acetonyl group (-CH2COCH3). mun.ca This structural arrangement makes the alpha-carbon a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images. mun.caucsb.edu

These mirror-image isomers are known as enantiomers. uomustansiriyah.edu.iqyoutube.com They are designated using two primary nomenclature systems:

D/L System: Based on the configuration of glyceraldehyde, this system is commonly used for amino acids. In naturally occurring proteins, the vast majority of amino acids are in the L-configuration. nih.govfrontiersin.org

R/S System (Cahn-Ingold-Prelog): This system assigns priority to the groups attached to the chiral center based on atomic number. It provides an unambiguous descriptor of the absolute configuration.

The two enantiomers of this compound are therefore (R)-2-amino-4-oxopentanoic acid and (S)-2-amino-4-oxopentanoic acid. While these enantiomers share the same physical properties in an achiral environment (e.g., melting point, boiling point), their interaction with other chiral molecules, such as enzymes in biological systems, can be profoundly different. mun.ca This stereospecificity is critical, as biological processes often selectively recognize and process only one enantiomer. For instance, studies have explored the enzymatic synthesis of specific stereoisomers of related compounds, highlighting the importance of controlling stereochemistry. chemistrysteps.comacs.org

Structural Insights from Theoretical Models (e.g., Conformational Analysis)

The three-dimensional structure of this compound is not static; it possesses considerable conformational flexibility due to rotation around its single bonds. nih.gov Conformational analysis, the study of the energies of different spatial arrangements (conformers), can be investigated using theoretical models and computational chemistry. scribd.com

The key rotatable bonds in the side chain of this compound are the Cα-Cβ and Cβ-Cγ bonds. The rotation around these bonds gives rise to different rotational isomers, or rotamers. nih.gov The relative stability of these rotamers is determined by a variety of factors, including:

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. Staggered conformations, where the dihedral angles are approximately 60°, 180°, and 300°, are generally of lower energy than eclipsed conformations. nih.gov

Steric Hindrance: Repulsive interactions occur when bulky groups are brought into close proximity. Theoretical models can calculate the energetic cost of these interactions, predicting which conformations are sterically disfavored.

Intramolecular Interactions: The presence of polar groups (amino, carboxyl, and oxo) allows for potential intramolecular hydrogen bonding or dipole-dipole interactions that can stabilize certain conformations. The relative orientation of these groups will significantly influence the molecule's potential energy surface.

Computational methods, such as molecular mechanics or quantum mechanical calculations, are used to model these interactions. By calculating the potential energy as a function of the side-chain dihedral angles (often denoted as χ1, χ2, etc.), a conformational energy map can be generated. This map reveals the low-energy, most probable conformations of the molecule in a given environment (e.g., in a vacuum or in a solvent). While specific, detailed conformational analysis studies exclusively on this compound are not widely published, the principles derived from the study of other amino acids with flexible side chains are directly applicable.

Table of Mentioned Compounds

Synthetic Strategies for 2 Amino 4 Oxopentanoic Acid and Its Analogues

Chemical Synthesis Methodologies

Chemical synthesis provides a versatile platform for the construction of 2-amino-4-oxopentanoic acid and its derivatives, allowing for a high degree of control over the molecular architecture.

Total Synthesis Approaches for this compound

The total synthesis of this compound, also known as 4-oxonorvaline, can be achieved through multi-step sequences starting from readily available chiral precursors. One notable strategy involves the homologation of β-aspartyl semialdehyde. While a detailed step-by-step synthesis is not extensively documented in readily available literature, the general approach would likely involve the use of a chiral pool starting material, such as an amino acid, to establish the stereochemistry at the α-carbon. Subsequent steps would focus on the introduction of the three-carbon side chain containing the ketone functionality. This could be achieved through various carbon-carbon bond-forming reactions, followed by oxidation to unmask the ketone. The synthesis of related γ-keto-α-amino acids often employs strategies such as the stereoselective alkylation of chiral glycine (B1666218) enolate equivalents or the use of chiral auxiliaries to control the stereochemistry.

A divergent, enantioselective synthetic strategy has been reported for the synthesis of related non-proteinogenic amino acids, including γ-oxonorvaline, from the common starting material (S)-allylglycine. This approach highlights the use of asymmetric transfer allylation of a glycine Schiff base to establish the initial stereocenter with high enantiomeric excess. researchgate.net

Convergent and Divergent Synthesis Strategies for Related Structures

Convergent and divergent synthetic strategies offer efficient pathways to libraries of related structures from common intermediates, which is particularly valuable for structure-activity relationship studies.

A convergent synthesis approach could involve the preparation of two key fragments separately: one containing the protected amino acid core and another bearing the keto-functionalized side chain. These fragments would then be coupled in a later stage of the synthesis. For instance, a protected glutamic acid derivative could be a starting point, with the γ-carboxylic acid being converted to the methyl ketone.

A divergent synthesis strategy would utilize a common intermediate that can be elaborated into various analogues. For example, a protected glutamic acid derivative could serve as a branching point. The γ-carboxylic acid could be converted to a Weinreb amide, which can then react with different Grignard reagents to introduce a variety of ketone functionalities, thus producing a range of 2-amino-4-oxo-alkanoic acid analogues. A divergent approach has been successfully employed for the synthesis of functionalized quinolines from two distinct amino acids, showcasing the power of using amino acids as versatile starting materials in divergent strategies. nih.gov Similarly, the synthesis of diverse pseudo-natural products from a common divergent intermediate has been reported, highlighting the efficiency of this strategy in exploring chemical space. frontiersin.org

Chemo- and Regioselective Transformations in this compound Synthesis

The synthesis of this compound requires careful control of chemo- and regioselectivity due to the presence of multiple functional groups (amine, carboxylic acid, and ketone).

Chemoselectivity is crucial when performing reactions that could potentially affect more than one functional group. For instance, the reduction of the ketone must be achieved without affecting the carboxylic acid. This can be accomplished by protecting the carboxylic acid as an ester and then using a mild reducing agent that selectively targets the ketone. Similarly, protecting the amino group is essential to prevent its interference in many reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be selectively removed under specific conditions. illinois.eduacs.org Chemoselective oxidation is another important transformation, for example, in the conversion of a precursor alcohol to the target ketone without over-oxidation or affecting other sensitive parts of the molecule. nih.govresearchgate.netethernet.edu.et

Regioselectivity is critical when forming the carbon skeleton. For example, in an alkylation reaction to introduce the side chain, it is necessary to control the position of alkylation. The regioselective formation of enolates is a key strategy in this regard. nih.govmdpi.com By carefully choosing the base, solvent, and temperature, it is possible to generate either the kinetic or thermodynamic enolate, leading to different alkylation products. quimicaorganica.org The regioselective alkylation of chelated amino acid ester enolates has been shown to be an effective method for introducing side chains. uni-saarland.de

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers an attractive alternative to chemical synthesis, often providing high stereoselectivity and milder reaction conditions. The use of enzymes and whole-cell systems for the production of non-proteinogenic amino acids is a rapidly developing field.

Enzyme Discovery and Engineering for this compound Production

The enzymatic synthesis of this compound typically involves the use of aminotransferases (also known as transaminases). These enzymes catalyze the transfer of an amino group from an amino donor (such as alanine (B10760859) or aspartate) to a keto acid acceptor. In this case, the keto acid precursor would be 2-oxo-4-pentenoic acid or a related compound.

Enzyme discovery for this specific transformation can be achieved through screening of microbial diversity. uni-greifswald.de This involves isolating and testing enzymes from various natural sources for their ability to convert the desired keto acid into this compound. Computational screening methods, based on known transaminase motifs, can also be employed to identify potential candidate enzymes from genomic databases. researchgate.netbiorxiv.org

Enzyme engineering plays a crucial role in improving the properties of naturally occurring enzymes for industrial applications. frontiersin.org Techniques such as directed evolution and site-directed mutagenesis can be used to enhance the activity, stability, and substrate specificity of aminotransferases. researchgate.net For example, the active site of an aminotransferase can be modified to better accommodate the γ-keto acid substrate. researchgate.net The engineering of ω-transaminases has been shown to be effective for the synthesis of unnatural amino acids. researchgate.net

| Enzyme Type | Engineering Strategy | Target Improvement | Reference |

| Aspartate Aminotransferase | Directed Evolution | Increased catalytic efficiency for β-branched amino and 2-oxo acids | researchgate.net |

| ω-Transaminase | Mechanism-Guided Engineering | Accelerated reductive amination of ketones | researchgate.net |

| Aromatic Aminotransferases | Biochemical Characterization | Understanding substrate promiscuity for targeted engineering | nih.gov |

Whole-Cell Biotransformation Systems for this compound

Whole-cell biotransformation utilizes entire microbial cells as catalysts, offering several advantages over the use of isolated enzymes, including cofactor regeneration and improved enzyme stability. nih.gov Genetically engineered strains of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, are commonly used for the production of non-proteinogenic amino acids. nih.govnih.gov

For the production of this compound, a whole-cell system would typically involve engineering a host strain to overexpress a suitable aminotransferase. The cells would be fed with a simple carbon source, like glucose, and the keto acid precursor. The cellular metabolism would provide the necessary amino donors and cofactors for the transamination reaction. researchgate.net

Metabolic engineering strategies can be employed to enhance the production of the target amino acid. This can include:

Redirecting carbon flux: Modifying metabolic pathways to increase the intracellular concentration of the amino donor (e.g., glutamate (B1630785) or alanine). nih.govuni-saarland.denih.gov

Improving precursor uptake and product export: Overexpressing transporter proteins to facilitate the movement of the keto acid substrate into the cell and the amino acid product out of the cell. nih.gov

Eliminating competing pathways: Deleting genes responsible for the degradation of the product or the consumption of the precursor in undesired side reactions.

While specific data on the whole-cell production of this compound is limited in the provided search results, the established methodologies for other non-proteinogenic amino acids provide a clear blueprint for its potential production. For instance, recombinant Corynebacterium glutamicum has been successfully engineered to produce various non-proteinogenic amino acids from α-keto acid precursors. nih.gov

Optimization of Biocatalytic Processes for this compound Synthesis

One of the most promising enzymatic routes for the synthesis of chiral amino compounds is through the use of transaminases (TAs). rsc.org These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, demonstrating high enantioselectivity under environmentally benign conditions. rsc.org However, to apply these biocatalysts in an economically viable manner, their performance often requires significant optimization. rsc.org

A notable example of optimizing a biocatalytic process for a compound structurally similar to this compound is the synthesis of L-norvaline from 2-oxopentanoic acid. This process utilizes an (S)-selective ω-transaminase (ω-TA) from Ochrobactrum anthropi (OATA). nih.gov Initial studies with the wild-type enzyme revealed limitations in its ability to accommodate substrates with side chains larger than an ethyl group. nih.gov

To overcome this, active-site engineering of the ω-TA was performed. Through alanine scanning mutagenesis of nine active-site residues, a variant, L57A, was identified that exhibited a dramatic improvement in activity towards α-keto acids with bulkier substituents. nih.gov This engineered enzyme showed a 48-fold increase in activity for 2-oxopentanoic acid compared to the wild-type. nih.gov Molecular modeling suggested that the substitution of leucine (B10760876) with alanine at position 57 provides more space in the small pocket of the active site, allowing for a more favorable binding orientation of the substrate. nih.gov

Further optimization of the reaction conditions for the asymmetric amination of 2-oxopentanoic acid using the L57A variant was conducted. The synthesis of L-norvaline was carried out at 37°C in a 50 mM potassium phosphate (B84403) buffer at pH 7. nih.gov The reaction mixture contained 50 mM 2-oxopentanoic acid and 100 mM isopropylamine (B41738) as the amino donor, with an enzyme concentration of 40 μM. nih.gov Under these optimized conditions, the L57A variant successfully produced optically pure L-norvaline with an enantiomeric excess (ee) of over 99%. nih.gov

Another important biocatalytic approach involves the use of dehydrogenases. For instance, an engineered glutamate dehydrogenase (GDH) from Escherichia coli has been successfully used for the synthesis of (R)-4-aminopentanoic acid from levulinic acid, a structurally related γ-amino acid. nih.gov The optimization of this process involved both protein engineering and the adjustment of reaction parameters. nih.gov

Through structure-guided protein engineering, a mutant GDH (EcGDHK116Q/N348M) was developed that showed significantly higher catalytic efficiency for levulinic acid compared to the wild-type enzyme. nih.gov The process was further optimized by coupling the primary reaction with a formate (B1220265) dehydrogenase for cofactor regeneration, which is a crucial step for the economic feasibility of dehydrogenase-catalyzed reactions. nih.govnih.gov The optimal reaction conditions were found to be a pH of 8 and a temperature of 45°C. nih.gov This optimized dual-enzyme system was able to convert 0.4 M levulinic acid to (R)-4-aminopentanoic acid with a conversion rate of over 97% and an enantiomeric excess of greater than 99% within 11 hours. nih.gov

These examples highlight the critical role of both enzyme engineering and reaction condition optimization in developing efficient biocatalytic processes for the synthesis of this compound and its analogues. The strategies employed, including active-site mutagenesis to enhance substrate specificity and activity, and the implementation of cofactor recycling systems, are key to achieving high yields and stereoselectivity. nih.govnih.gov

Table 1: Optimization of Biocatalytic Synthesis for 2-Oxopentanoic Acid Amination

| Parameter | Wild-Type ω-TA | Engineered ω-TA (L57A) |

|---|---|---|

| Enzyme Source | Ochrobactrum anthropi | Ochrobactrum anthropi (mutant) |

| Substrate | 2-Oxopentanoic acid | 2-Oxopentanoic acid |

| Amino Donor | Isopropylamine | Isopropylamine |

| Relative Activity | 1-fold | 48-fold increase |

| Temperature | 37°C | 37°C |

| pH | 7.0 | 7.0 |

| Product | L-Norvaline | L-Norvaline |

| Enantiomeric Excess | >99% | >99% |

Data sourced from a study on the asymmetric synthesis of L-norvaline. nih.gov

Table 2: Optimization of Biocatalytic Synthesis for a Structurally Related Compound

| Parameter | Optimized Process |

|---|---|

| Enzyme | Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M) |

| Substrate | Levulinic Acid |

| Product | (R)-4-Aminopentanoic Acid |

| Cofactor Regeneration | Formate Dehydrogenase |

| Temperature | 45°C |

| pH | 8.0 |

| Conversion | >97% |

| Enantiomeric Excess | >99% |

Data from the synthesis of (R)-4-aminopentanoic acid, an analogue of this compound. nih.gov

Biosynthetic Pathways and Regulation of 2 Amino 4 Oxopentanoic Acid

Identification of Natural Occurrences and Putative Biosynthetic Origins

The biosynthesis of 2-amino-4-oxopentanoic acid has been identified in specific metabolic contexts, particularly within microbial metabolic pathways. Its presence has also been noted in a range of organisms, indicating its role as a metabolite.

Organismal Distribution of this compound Biosynthesis (e.g., Microbial, Plant)

The organismal distribution of this compound is varied. It has been reported to be present in Homo sapiens (humans) and the water flea, Daphnia pulex. nih.gov It is also recognized as a plant metabolite. ebi.ac.uk

The most detailed characterization of its biosynthesis is in anaerobic bacteria, specifically within the genus Clostridium. researchgate.net Bacteria such as Clostridium sticklandii utilize the oxidative degradation of L-ornithine to produce this compound as part of their energy-yielding Stickland metabolism. nih.govwikipedia.org This pathway has also been identified in other bacteria, including Fervidobacterium nodosum. researchgate.net

Enzymology of this compound Biosynthesis

The enzymatic conversion of precursors to this compound is central to its biosynthesis. A key enzyme in this process has been isolated and characterized.

Characterization of Key Biosynthetic Enzymes

The primary enzyme responsible for the final step in the biosynthesis of this compound from (2R,4S)-2,4-diaminopentanoate is 2,4-diaminopentanoate (B1235806) dehydrogenase (EC 1.4.1.12). wikipedia.org This enzyme has been purified and studied from Clostridium sticklandii. wikipedia.orgresearchgate.net It belongs to the oxidoreductase family and is also referred to as 2,4-diaminopentanoic acid C4 dehydrogenase. wikipedia.org Research has identified a conserved gene cluster that encodes for this enzyme and other necessary components of the ornithine degradation pathway. nih.gov

| Property | Description | Reference |

|---|---|---|

| Enzyme Commission Number | EC 1.4.1.12 | wikipedia.org |

| Systematic Name | 2,4-diaminopentanoate:NAD(P)+ oxidoreductase (deaminating) | wikipedia.org |

| Substrates | (2R,4S)-2,4-diaminopentanoate, H₂O, NAD⁺/NADP⁺ | wikipedia.org |

| Products | This compound, NH₃, NADH/NADPH, H⁺ | wikipedia.org |

| Cofactor | Can utilize either NAD⁺ or NADP⁺ as a hydrogen acceptor. | nih.gov |

| Organism | Clostridium sticklandii | wikipedia.org |

Mechanistic Studies of Biosynthetic Reactions

The reaction catalyzed by 2,4-diaminopentanoate dehydrogenase is an oxidative deamination. researchgate.net In this step, the enzyme facilitates the removal of an amino group from the C4 position of (2R,4S)-2,4-diaminopentanoate, converting it into a keto group to form this compound. wikipedia.orgresearchgate.net This oxidation is coupled with the reduction of a pyridine (B92270) nucleotide cofactor, either NAD⁺ or NADP⁺ , to NADH or NADPH , respectively. wikipedia.orggenome.jp The reaction also releases a molecule of ammonia (B1221849) (NH₃). wikipedia.org The equilibrium of this reaction strongly favors the formation of the oxidized pyridine nucleotide. researchgate.net The broader metabolic pathway converting ornithine also involves a PLP-dependent thiolase that subsequently cleaves 2-amino-4-ketopentanoate into acetyl-CoA and alanine (B10760859). nih.govresearchgate.net

Molecular and Cellular Regulation of this compound Biosynthesis

Detailed information regarding the specific molecular and cellular regulatory mechanisms that control the biosynthesis of this compound is limited. However, its production in Clostridia is intrinsically linked to the regulation of Stickland metabolism. nih.gov This form of metabolism is dependent on the availability of amino acids that can serve as electron donors and acceptors. nih.gov In Clostridioides difficile, the expression of the operon responsible for the oxidative degradation of ornithine is upregulated in non-inflammatory gut environments, suggesting that its regulation is tied to environmental conditions and the host-pathogen interaction. plos.orgnih.gov The presence of dietary or host-produced ornithine can provide a competitive advantage to the bacterium, indicating that substrate availability is a key regulatory factor. nih.govnih.gov

Transcriptional and Translational Control Mechanisms

The specific transcriptional and translational control mechanisms governing the biosynthesis of this compound are not well-documented. However, its synthesis is expected to be regulated by the general control systems that manage amino acid metabolism in response to cellular needs and environmental cues. cshmonographs.orgoup.com These systems ensure that the production of amino acids is coordinated with the availability of precursors and the demand for protein synthesis and other metabolic processes. nih.govnih.gov

General Amino Acid Control (GAAC): In eukaryotes like yeast, a primary regulatory network is the General Amino Acid Control (GAAC) system. cshmonographs.orgnih.gov This system is activated under conditions of amino acid starvation and leads to the increased expression of a wide array of genes encoding enzymes for amino acid biosynthesis. iucr.orgmdpi.com The key transcriptional activator in this pathway is the protein Gcn4p in yeast, and its functional homolog, ATF4, in mammals. nih.govpnas.org The translation of GCN4/ATF4 mRNA is itself upregulated when uncharged tRNAs accumulate, signaling a deficit of one or more amino acids. pnas.org Once produced, the Gcn4p/ATF4 transcription factor binds to specific DNA sequences in the promoter regions of its target genes, initiating their transcription. nih.govmdpi.com While best known for its role in starvation, Gcn4p/ATF4 can also be active during periods of rapid growth to ensure a sufficient supply of metabolic precursors to support high rates of translation and proliferation. nih.govnih.govbiorxiv.org

Pathway-Specific Regulation: In addition to the overarching GAAC system, many amino acid biosynthetic pathways are subject to pathway-specific controls. cshmonographs.org These mechanisms often involve transcription factors that respond to the concentration of the specific end-product of that pathway, allowing for more fine-tuned regulation. oup.com This ensures that the cell does not overproduce a particular amino acid, even when the general starvation response is active. cshmonographs.org

The regulation of gene expression involves controlling both the transcription of DNA into mRNA and the translation of mRNA into proteins to modulate enzyme levels. numberanalytics.com Transcription factors that respond to amino acid availability often regulate the expression of the genes involved in their biosynthesis. numberanalytics.com In some contexts, transcription factors such as KDM2B and MYC act in concert with ATF4 to regulate the expression of metabolic enzymes. biorxiv.org

| Regulatory Factor | Organism(s) | General Function in Amino Acid Metabolism |

| Gcn4p / ATF4 | Eukaryotes | Master transcriptional activator of amino acid biosynthetic genes in response to amino acid starvation. cshmonographs.orgnih.govmdpi.compnas.org |

| Pathway-Specific Factors | Various | Transcriptional activators or repressors that respond to the levels of a single amino acid or its derivatives. oup.com |

| MYC | Mammals | Proto-oncogenic transcription factor that can cooperate with ATF4 to regulate metabolic gene expression. biorxiv.org |

Allosteric Regulation and Feedback Inhibition in this compound Pathways

The activity of enzymes in biosynthetic pathways is commonly regulated by allosteric mechanisms, including feedback inhibition by the pathway's end-product. numberanalytics.comnih.govnih.gov This allows for rapid modulation of metabolic flux in response to immediate changes in metabolite concentrations, a process that is much faster than altering gene expression. mgcub.ac.in

Feedback Inhibition: Feedback inhibition is a fundamental principle of metabolic regulation where the final product of a pathway binds to and inhibits an early enzyme in that same pathway, often the one catalyzing the first committed step. nih.govresearchgate.net This binding occurs at an allosteric site, which is distinct from the enzyme's active site where the catalytic reaction takes place. nih.govconductscience.com This prevents the unnecessary synthesis and accumulation of the end-product when it is already abundant. nih.gov

Allosteric Enzymes: Enzymes regulated in this manner are known as allosteric enzymes. conductscience.comupcollege.ac.in The binding of an effector molecule (an activator or inhibitor) to the allosteric site induces a conformational change in the enzyme's structure. numberanalytics.com This change can either increase (activation) or decrease (inhibition) the enzyme's affinity for its substrate at the active site, thereby modulating its catalytic rate. numberanalytics.com Allosteric enzymes are often multi-subunit proteins and their kinetics typically show a sigmoidal, rather than hyperbolic, relationship between reaction velocity and substrate concentration, which is indicative of cooperative binding. conductscience.comlibretexts.org

While specific allosteric regulators of this compound synthesis have not been extensively characterized, the key enzyme 2,4-diaminopentanoate dehydrogenase (DAPDH) from Fervidobacterium nodosum has been shown to be uncompetitively inhibited by D-ornithine, a precursor in the broader ornithine degradation pathway. nih.gov This suggests a potential regulatory role for this enzyme, where its activity can be modulated by the concentration of related metabolites in the pathway. nih.gov

Many allosteric enzymes involved in amino acid biosynthesis contain conserved regulatory domains, such as the ACT domain, which are known to bind amino acids and mediate feedback inhibition. researchgate.net It is plausible that enzymes involved in the this compound pathway are similarly regulated by such domains, responding to levels of the product itself or related amino acids to maintain metabolic homeostasis.

| Regulatory Mechanism | Description | Example/Relevance |

| Feedback Inhibition | The end-product of a metabolic pathway inhibits an early enzyme in the same pathway. nih.govresearchgate.net | A primary mechanism for controlling flux in amino acid biosynthesis. nih.gov |

| Allosteric Regulation | Regulation of an enzyme by an effector molecule binding to a site other than the active site. upcollege.ac.innumberanalytics.com | Allows for rapid modulation of enzyme activity in response to changing metabolite levels. mgcub.ac.in |

| D-Ornithine Inhibition | The enzyme 2,4-diaminopentanoate dehydrogenase is inhibited by D-ornithine. nih.gov | Suggests a specific regulatory control point within the ornithine degradation/biosynthesis network. nih.gov |

| ACT Domain | A conserved regulatory domain in many amino acid biosynthetic enzymes that binds allosteric effectors. researchgate.net | A potential structural basis for allosteric regulation in the this compound pathway. |

Metabolic Fates and Degradation Mechanisms of 2 Amino 4 Oxopentanoic Acid

Catabolic Pathways and Identified Intermediates of 2-Amino-4-oxopentanoic acid

The catabolic routes for this compound are characterized by oxidative and transamination processes. These pathways involve a limited number of defined intermediates, connecting the degradation of this compound to the metabolism of ornithine, lysine (B10760008), and alanine (B10760859).

The primary documented pathway involving this compound is an oxidative route found in ornithine-fermenting bacteria like Clostridium sticklandii. wikipedia.org In this pathway, this compound serves as a central intermediate. researchgate.net It is formed via the NAD(P)+-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate. researchgate.netnih.gov This reaction is a critical step in the degradation of D-ornithine. nih.govcreative-proteomics.com

D-Ornithine is converted to (2R,4S)-2,4-diaminopentanoate.

(2R,4S)-2,4-diaminopentanoate is oxidatively deaminated to produce this compound. researchgate.net

The reverse of this oxidative step, a reductive amination, represents a potential degradation route for this compound. In this reaction, the compound would be converted back to (2R,4S)-2,4-diaminopentanoate. wikipedia.orgnih.gov While the enzyme 2,4-diaminopentanoate (B1235806) dehydrogenase is known to catalyze this reversible reaction, specific studies detailing the kinetics and physiological significance of this reductive degradation route are not extensively documented. wikipedia.orgresearchgate.net Some amine dehydrogenases, homologous to 2,4-diaminopentanoate dehydrogenase, have been identified that catalyze the reductive amination of the related compound 4-oxopentanoic acid. nih.gov

Transamination represents another key metabolic fate for compounds structurally related to this compound. The enzyme D-alanine aminotransferase (also known as D-amino acid aminotransferase) catalyzes the transfer of an amino group from various D-amino acids to an α-keto acid, a process essential for the synthesis of bacterial cell wall components. academie-sciences.fr While direct transamination of this compound is not the primary example, the reverse reaction, where a D-amino acid is converted to its corresponding keto acid, illustrates the principle.

A specific transamination-like reaction has been identified where this compound is formed from D-Alanine and Acetyl-CoA, catalyzed by the enzyme D-alanine:acetyl-CoA aminotransferase.

The deamination process is the cornerstone of the oxidative degradation pathway mentioned previously. The enzyme 2,4-diaminopentanoate dehydrogenase facilitates the oxidative deamination of (2R,4S)-2,4-diaminopentanoate, releasing ammonia (B1221849) and forming this compound. wikipedia.orgnih.gov

| Reaction ID | Reactants | Products | Enzyme | Pathway |

| Oxidative Deamination | (2R,4S)-2,4-Diaminopentanoate + H₂O + NAD(P)⁺ | This compound + NH₃ + NAD(P)H + H⁺ | 2,4-Diaminopentanoate dehydrogenase | D-Ornithine/D-Lysine Degradation |

| Transamination | D-Alanine + Acetyl-CoA | This compound + CoA | D-alanine:acetyl-CoA aminotransferase | D-Alanine Metabolism |

Enzymes Involved in this compound Catabolism

The enzymatic machinery responsible for the metabolism of this compound includes dehydrogenases and transaminases that recognize its specific structure.

2,4-Diaminopentanoate Dehydrogenase (EC 1.4.1.12)

This enzyme is the principal catalyst in the interconversion of (2R,4S)-2,4-diaminopentanoate and this compound. wikipedia.orgnih.gov It belongs to the family of oxidoreductases and can use either NAD⁺ or NADP⁺ as an acceptor. nih.gov A thermostable variant of this enzyme has been isolated from the bacterium Fervidobacterium nodosum Rt17-B1 and characterized. researchgate.netcreative-proteomics.com This thermophilic enzyme exhibits optimal activity at a pH of 9.5 and a temperature of 85°C. researchgate.netcreative-proteomics.com The determination of the first X-ray crystal structure for a 2,4-diaminopentanoate dehydrogenase, specifically the one from F. nodosum, has provided significant structural insights. creative-proteomics.com Site-directed mutagenesis studies on this enzyme have identified residues His262 and Gln264 as being critical for its catalytic function. creative-proteomics.com The enzyme from Clostridium sticklandii is noted to be highly specific for 2,4-diaminopentanoate. researchgate.net

D-alanine aminotransferase (EC 2.6.1.21)

Also known as D-amino acid transaminase, this enzyme catalyzes the transfer of an amino group from a D-amino acid to a keto acid. academie-sciences.fr It operates via a ping-pong mechanism and requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. The enzyme transfers the amino group from the D-amino acid substrate to the PLP cofactor, forming pyridoxamine (B1203002) and an α-keto acid in the first half-reaction. In the second half, the amino group is transferred to a different keto acid to form a new D-amino acid. D-alanine aminotransferase is crucial for the synthesis of D-alanine and D-glutamate, which are essential components of bacterial cell walls. Numerous crystal structures for this class of enzymes have been solved, providing a deep understanding of how the protein architecture controls stereoselectivity. academie-sciences.fr

| Enzyme | EC Number | Cofactor(s) | Source Organism Example | Key Structural/Functional Feature |

| 2,4-Diaminopentanoate dehydrogenase | 1.4.1.12 | NAD⁺ / NADP⁺ | Fervidobacterium nodosum | Thermostable; Active site includes His262 and Gln264. creative-proteomics.comcreative-proteomics.com |

| D-alanine aminotransferase | 2.6.1.21 | Pyridoxal 5'-phosphate (PLP) | Bacillus sp. YM-1 | Homodimer; Essential for bacterial cell wall synthesis. researchgate.net |

Detailed kinetic parameters (Kₘ, kcat) for the degradation of this compound via reductive amination by 2,4-diaminopentanoate dehydrogenase are not extensively reported in the reviewed literature. Research has predominantly focused on the forward reaction, the oxidative deamination of (2R,4S)-2,4-diaminopentanoate (2,4-DAP).

For the thermostable 2,4-DAPDH from F. nodosum, studies have shown that the enzyme's activity is suppressed by its substrate, 2,4-DAP, through uncompetitive substrate inhibition. researchgate.netcreative-proteomics.com In contrast, the enzyme displays typical Michaelis-Menten kinetics for a related substrate, 2,5-diaminohexanoate. researchgate.netcreative-proteomics.com The enzyme is also subject to inhibition by various amino acids, with D-amino acids generally showing a stronger inhibitory effect than their L-counterparts. creative-proteomics.com For instance, the enzyme is uncompetitively inhibited by D-ornithine with an apparent Ki value of 0.1 mM. researchgate.netcreative-proteomics.com While the reaction is reversible, the kinetic constants for this compound as a substrate in the reductive amination direction have not been specified.

Metabolic Flux Analysis Involving this compound

A comprehensive review of scientific literature indicates that metabolic flux analysis (MFA) or fluxomics studies that specifically quantify the intracellular reaction rates involving this compound have not been reported. creative-proteomics.comwikipedia.orgacs.orgnih.gov

Fluxomics is a powerful methodology used to determine the rates of metabolic reactions within a biological system under steady-state conditions. wikipedia.org It typically involves using stable isotope tracers, such as ¹³C or ¹⁵N, to label metabolites and then tracking the distribution of these isotopes through the metabolic network. creative-proteomics.comcreative-proteomics.com By combining these experimental data with computational modeling, researchers can estimate the flux, or rate, of each reaction in the network. nih.gov This approach provides a dynamic view of cellular metabolism that static measurements of metabolite concentrations cannot offer. wikipedia.org

While fluxomics has been applied extensively to analyze the metabolism of central carbon pathways and major amino acids in various organisms, its application has not yet extended to the specific pathways involving this compound. creative-proteomics.comacs.orgcreative-proteomics.com

Enzymatic Interactions and Mechanistic Biochemistry of 2 Amino 4 Oxopentanoic Acid

2-Amino-4-oxopentanoic acid as a Substrate for Specific Enzymes

The unique structure of this compound makes it a compound of interest for biocatalysis and enzymology, particularly as a potential substrate in reactions such as reductive aminations catalyzed by various enzymes.

This compound and its precursors are recognized by several classes of enzymes. While specific kinetic data for this compound as a substrate is not extensively detailed in the reviewed literature, related compounds are actively studied. For instance, ω-transaminases utilize the corresponding keto acid, 2-oxopentanoic acid, for the synthesis of unnatural amino acids like L-norvaline. nih.gov Site-directed mutagenesis, such as the L57A mutation in one ω-transaminase, has been shown to alter substrate binding and improve activity for bulky substrates, although specific kinetic parameters for this compound were not provided. nih.gov

Similarly, N-protected (S)-4-amino-2-oxopentanoic acid, an alpha-keto acid derivative, serves as a substrate for lactate (B86563) dehydrogenases and engineered d-hydroxyisocaproate dehydrogenase in the synthesis of 4-amino-2-hydroxy acids. acs.org The H205Q mutant of d-hydroxyisocaproate dehydrogenase, for example, proved to be an effective catalyst for the reduction of N-protected (S)-4-amino-2-oxopentanoic acid. acs.org Aspartate aminotransferase (AAT) isoenzymes have also been shown to utilize L-2-amino-4-methoxy-4-oxobutanoic acid, a structural analog, as an amino donor substrate. tandfonline.com

Table 1: Enzymes Acting on this compound and Related Analogs This table is based on available data for the specified compound and its close structural analogs.

| Enzyme | Substrate Analog | Reaction Type | Research Finding |

|---|---|---|---|

| Amine Dehydrogenase | (S)-2-Amino-4-oxopentanoic acid | Reductive Amination | The compound is a substrate of interest for these enzymes. |

| ω-Transaminase | 2-Oxopentanoic acid | Asymmetric Synthesis | Used as a substrate for the synthesis of L-norvaline. nih.gov |

| Lactate Dehydrogenase (LDH) | N-protected (S)-4-amino-2-oxopentanoic acid | Reduction | Wild-type LDHs can reduce this substrate to the corresponding hydroxy acid. acs.org |

| d-Hydroxyisocaproate Dehydrogenase (mutant) | N-protected (S)-4-amino-2-oxopentanoic acid | Reduction | An engineered mutant is an ideal catalyst for the reduction of this and other bulky α-keto acids. acs.org |

The three-dimensional structures of enzyme-substrate complexes are fundamental to understanding the molecular basis of catalysis and specificity. riken.jp Methodologies like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are standard for elucidating these structures. riken.jp

Despite the importance of such studies, specific structural data from X-ray crystallography or Cryo-EM for an enzyme bound to this compound are not prominently available in the surveyed scientific literature. However, structural analyses have been successfully performed on enzymes complexed with related inhibitors. For example, the X-ray crystal structure of arginase I has been solved in a complex with (S)-2-amino-7-oxoheptanoic acid, an amino acid aldehyde inhibitor, revealing how the hydrated aldehyde moiety interacts with the enzyme's active site. researchgate.net Such studies on analogous compounds provide a framework for hypothesizing how this compound might bind to the active sites of its target enzymes.

The binding of a substrate to an enzyme's active site often triggers conformational changes, a phenomenon known as induced fit. These structural rearrangements are critical for properly aligning the substrate and the enzyme's catalytic residues to facilitate the chemical reaction. acs.org For instance, studies on HIV reverse transcriptase have used fluorescent labels to monitor structural changes induced by nucleotide binding, which facilitates the chemical step. acs.org

While direct experimental evidence detailing the specific conformational changes induced by the binding of this compound is scarce, it is a well-established principle of enzymology. It is expected that the interaction of this compound with an enzyme would similarly cause the protein to adopt a more catalytically competent conformation, stabilizing the transition state of the reaction.

This compound as a Modulator of Enzyme Activity

In addition to serving as a substrate, this compound and its derivatives can function as modulators of enzyme activity, primarily as inhibitors. Their structural similarity to natural substrates allows them to bind to enzyme active sites, leading to a reduction in catalytic efficiency.

Derivatives of this compound have been identified as inhibitors of several enzymes, operating through various mechanisms.

Irreversible Inhibition/Inactivation: L-2-amino-4-oxo-5-chloropentanoic acid, a chlorinated analog, rapidly inactivates rat renal phosphate-dependent glutaminase. nih.gov The fact that glutamate (B1630785), but not glutamine, protects the enzyme from inactivation suggests that the inhibitor acts at a specific glutamate binding site. nih.gov Another derivative, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (also known as RI-331), acts as an enzyme-assisted suicide inhibitor of homoserine dehydrogenase, which is a form of irreversible inhibition. researchgate.net

Competitive Inhibition: This is a common mechanism for analogs of this compound. Competitive inhibitors structurally resemble the natural substrate and compete for the same active site. libretexts.org The aforementioned (S)-2-amino-4-oxo-5-hydroxypentanoic acid is also described as a competitive inhibitor of homoserine dehydrogenase. asm.org Furthermore, peptide ketones with a 4-oxopentanoic acid core, such as (2RS)-5-benzamido-2-benzyl-4-oxopentanoic acid, are competitive inhibitors of carboxypeptidase A. nih.gov The inhibition becomes more potent as the peptide chain length increases, suggesting that the inhibitor occupies additional binding subsites within the enzyme. nih.gov

The potency of an enzyme inhibitor is quantified by constants such as Kᵢ (the inhibition constant) and IC₅₀ (the half-maximal inhibitory concentration). Lower values indicate higher potency. Several structural analogs of this compound have been characterized as potent inhibitors.

Table 2: Inhibition Constants for Analogs of this compound This table presents experimentally determined inhibition constants for various structural analogs.

| Inhibitor | Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |

|---|---|---|---|

| (S)-2-Amino-4-oxo-5-hydroxypentanoic acid (RI-331) | Homoserine Dehydrogenase | 2 µM researchgate.net | Suicide/Competitive researchgate.netasm.org |

| (2RS)-5-Benzamido-2-benzyl-4-oxopentanoic acid | Carboxypeptidase A | 48 ± 7 µM nih.gov | Competitive nih.gov |

| (2RS)-2-Benzyl-5-(carbobenzoxyglycinamido)-4-oxopentanoic acid | Carboxypeptidase A | 9 ± 0.1 µM nih.gov | Competitive nih.gov |

Irreversible Inhibition and Enzyme Inactivation Studies

This compound and its derivatives have been identified as potent irreversible inhibitors of specific enzymes, a characteristic attributed to their reactive keto group. These compounds often act as mechanism-based inactivators, also known as suicide substrates. In this process, the enzyme's own catalytic mechanism converts the inhibitor into a highly reactive species that covalently modifies the active site, leading to permanent inactivation. libretexts.org

A significant body of research has focused on derivatives of this compound, such as (S)-2-amino-4-oxo-5-hydroxypentanoic acid (also known as the antibiotic RI-331) and L-2-amino-4-oxo-5-chloropentanoic acid. These studies provide critical insights into the potential inhibitory mechanisms of the parent compound.

(S)-2-amino-4-oxo-5-hydroxypentanoic acid is a well-documented irreversible inhibitor of homoserine dehydrogenase, an essential enzyme in the biosynthetic pathway of aspartate-family amino acids in fungi. The inactivation of this enzyme disrupts the production of methionine, threonine, and isoleucine, leading to the compound's antifungal properties. The inhibition follows pseudo-first-order kinetics and is time-dependent, characteristic of mechanism-based inactivation. libretexts.orgrsc.org

Similarly, L-2-amino-4-oxo-5-chloropentanoic acid has been shown to rapidly and irreversibly inactivate rat renal phosphate-dependent glutaminase. nih.gov The inactivation process involves the covalent modification of the enzyme. Studies using a radiolabeled version of this chloroketone derivative indicated that the inhibitor binds to multiple peptides within the purified enzyme preparation, with a binding stoichiometry calculated to be approximately 1.3 moles of inhibitor per mole of enzyme. nih.gov This covalent interaction underscores the irreversible nature of the inhibition.

The general mechanism for such ketonic analogues involves the enzyme's catalytic machinery initiating a reaction, which, instead of leading to a product, generates a reactive intermediate like a ketenimine. This intermediate then partitions between being released (turnover) and covalently bonding with a nucleophilic residue in the active site, causing inactivation. rsc.org

Table 1: Documented Irreversible Inhibition by this compound Derivatives

| Inhibitor | Target Enzyme | Organism/Tissue | Inhibition Type | Key Findings |

| (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) | Homoserine Dehydrogenase | Saccharomyces cerevisiae | Mechanism-based, Irreversible | Inhibits biosynthesis of essential amino acids; selectively toxic to fungi. |

| L-2-amino-4-oxo-5-chloropentanoic acid | Phosphate-dependent Glutaminase | Rat Kidney | Irreversible, Covalent Modification | Inactivation is reduced by the presence of glutamate, suggesting binding at or near the glutamate binding site. nih.gov |

Mechanistic Insights into Enzyme-2-Amino-4-oxopentanoic acid Interactions

The active site of an enzyme is a specific three-dimensional cleft where substrate binding and catalysis occur. saylor.orglibretexts.orglibretexts.org Its unique chemical environment, created by the arrangement of amino acid residues, dictates substrate specificity. libretexts.orglibretexts.org While direct crystallographic studies of this compound bound to an enzyme are not widely available, significant insights can be drawn from studies of enzymes that process structurally similar substrates, particularly other keto acids and amino acids.

Enzymes that interact with compounds like this compound often have active sites lined with specific amino acid residues capable of acid-base catalysis, nucleophilic attack, and substrate stabilization through hydrogen bonding and electrostatic interactions. ijarsct.co.in For instance, in studies of L-2-amino-4-oxo-5-chloropentanoic acid inactivating glutaminase, the presence of the substrate glutamate was found to protect the enzyme from inactivation, strongly suggesting that the inhibitor interacts with residues within the glutamate binding site. nih.gov

In many aminotransferases, which catalyze the interconversion of amino acids and keto acids, the active site is composed of two distinct pockets, often referred to as the small and large binding pockets, which accommodate different parts of the substrate. researchgate.net The architecture of these pockets is critical for determining substrate specificity. For example, in ω-transaminase from Ochrobactrum anthropi, mutagenesis studies identified residues such as Y20, L57, and W58 as key components of the substrate-binding pocket for related keto acids. researchgate.net

Furthermore, in metalloproteases like carboxypeptidase A, which can be inhibited by related keto-acid-containing molecules, the active site features charged residues such as Arginine (Arg145, Arg127) and a tyrosine (Tyr248) that form hydrogen bonds with the inhibitor's carboxylate group, anchoring it in the active site. libretexts.org

The enzymatic transformation of amino acids and keto acids frequently requires the assistance of non-protein chemical compounds known as cofactors. longdom.orgscbt.com For reactions involving this compound, the most critical cofactor is Pyridoxal (B1214274) 5'-phosphate (PLP) , the active form of vitamin B6. rsc.orgwikipedia.org

PLP is a highly versatile cofactor that participates in a vast array of reactions in amino acid metabolism, including transamination, decarboxylation, and elimination or substitution reactions at the β- or γ-carbon. researchgate.netnih.gov PLP-dependent enzymes catalyze these reactions by forming a Schiff base (an internal aldimine) with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. wikipedia.orgresearchgate.net When the amino acid substrate enters the active site, it displaces the lysine, forming a new Schiff base with the PLP (an external aldimine). wikipedia.org This covalent binding to PLP allows the cofactor to act as an "electron sink," stabilizing the negative charge of carbanionic intermediates that form during the reaction, which is crucial for catalysis. nih.govresearchgate.net

In the context of this compound, a key reaction is transamination, catalyzed by aminotransferases (also known as transaminases). nih.gov In this reaction, the amino group from an amino donor is transferred to a keto acid acceptor. For example, glutamate-1-semialdehyde (B1620169) aminomutase, a PLP-dependent enzyme, catalyzes the conversion of (S)-4-amino-5-oxopentanoate to 5-aminolevulinate. The mechanism involves the PLP cofactor, initially in its pyridoxamine (B1203002) 5'-phosphate (PMP) form, attacking the substrate's keto group. ebi.ac.uk

In addition to organic cofactors like PLP, some enzymes that may interact with keto acids utilize metal ions. For instance, metalloproteases contain a metal ion, typically zinc (Zn²⁺), at their active site, which is essential for catalysis. libretexts.org This metal ion is coordinated by amino acid residues (e.g., histidine and glutamate) and a water molecule, and it functions to stabilize intermediates during peptide hydrolysis. libretexts.org

Table 2: Key Cofactors in the Metabolism of Related Keto/Amino Acids

| Cofactor | Type | Enzyme Class Example | Role in Catalysis |

| Pyridoxal 5'-phosphate (PLP) | Organic Coenzyme | Aminotransferases | Forms a Schiff base with the amino substrate, acting as an electron sink to stabilize reaction intermediates. wikipedia.orgresearchgate.net |

| Zinc (Zn²⁺) | Metal Ion | Metalloproteases | Stabilizes enzyme-substrate complexes and intermediates; acts as a Lewis acid catalyst. libretexts.orglongdom.org |

| Magnesium (Mg²⁺) | Metal Ion | Kinases, other enzymes | Often involved in stabilizing ATP-dependent reactions and influencing enzyme conformation. scbt.com |

Isotopic labeling and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating enzymatic reaction mechanisms and metabolic pathways. While specific NMR or extensive isotopic labeling studies focused solely on the enzymatic transformations of this compound are not prominently documented, the application of these methods to closely related molecules provides a framework for how such investigations would proceed.

Isotopic Labeling involves replacing an atom in a molecule with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). medchemexpress.com These labeled compounds can be used as tracers to follow the fate of specific atoms through a complex series of biochemical reactions. For instance, a synthetic scheme has been designed to prepare any ¹³C- and ¹⁵N-isotopomer of 5-amino-4-oxopentanoic acid (5-aminolevulinic acid), a closely related compound, to study its role as a precursor in porphyrin biosynthesis. researchgate.net Similarly, ¹³C-labeled 4-methyl-2-oxopentanoic acid is used to track the metabolism of the branched-chain amino acid leucine (B10760876), allowing researchers to quantify carbon flux into pathways like ketogenesis. A hypothetical study using ¹³C-labeled this compound could reveal its metabolic fate, identifying the products of its enzymatic conversion and the pathways it enters.

NMR Spectroscopy provides detailed information about the structure and dynamics of molecules in solution. slu.se In the context of enzymology, NMR can be used to study enzyme-substrate and enzyme-inhibitor interactions at an atomic level. For example, ¹H-NMR has been used to characterize the structure of 2-aminoimidazole amino acids, which act as inhibitors of the enzyme arginase, confirming their chemical structure and providing insights into their conformation. nih.gov For this compound, NMR could be used to monitor its conversion by an enzyme in real-time, identify the structure of intermediates and products, and probe the conformational changes in both the substrate and the enzyme upon binding.

While direct studies are limited, data from related compounds show the potential of these techniques. For example, NMR-MCR-ALS (Multivariate Curve Resolution-Alternating Least Squares) analysis has been applied to study metabolic interactions involving this compound.

Biological Roles and Functional Implications of 2 Amino 4 Oxopentanoic Acid Non Clinical Focus

Role as a Metabolic Intermediate in Central Metabolism

2-Amino-4-oxopentanoic acid serves as an intermediate in several metabolic pathways, particularly in microbial and human metabolism. Its role is primarily linked to the processing and transformation of amino acids.

In the anaerobic bacterium Clostridium sticklandii, this compound is a key product in the metabolism of ornithine. The pathway involves the oxidation of ornithine to 2,4-diaminopentanoic acid, which is then converted to (2R)-2-amino-4-oxopentanoate by the enzyme 2,4-diaminopentanoate (B1235806) dehydrogenase. genome.jpnih.gov This reaction is part of the D-amino acid metabolism pathway in these organisms. genome.jp

Metabolomic studies in humans have identified this compound as part of the broader metabolic network. A study investigating the effects of metal exposure in a human cohort found that this compound was a component of several significantly enriched amino acid metabolism pathways. nih.gov These pathways include the urea (B33335) cycle/amino group metabolism, glycine (B1666218), serine, alanine (B10760859), and threonine metabolism, as well as aspartate and asparagine metabolism, highlighting its integration within the central nitrogen and carbon metabolic network. nih.gov

Involvement in Specialized Metabolic Pathways

Beyond central metabolism, this compound and its close structural analogs are involved in specialized pathways, acting as precursors for other products or as regulatory molecules.

While the direct role of this compound as a precursor in natural product biosynthesis is an emerging area of study, its potential is demonstrated in synthetic biology applications. Engineered microbial organisms have been designed to utilize this compound (referred to as AKP) as a key intermediate in biosynthetic pathways for the production of commercially valuable chemicals. google.comgoogle.com For instance, patented pathways describe its role as a precursor in the synthesis of 1,3-butanediol (B41344) and 2,4-pentadienoate. google.comgoogle.com

The principle of using oxo-amino acids as building blocks is well-established for structurally similar compounds. A notable example is the biosynthesis of the antitubercular antibiotic 5-hydroxy-4-oxo-L-norvaline (HON) in Streptomyces akiyoshiensis. cdnsciencepub.com Isotopic labeling studies have shown that HON is formed from precursors derived from the citric acid cycle and acetate, with a proposed mechanism involving the condensation of acetyl or malonyl CoA with the β-carboxyl group of aspartate. cdnsciencepub.com This demonstrates how a five-carbon amino acid backbone containing a keto group can serve as a scaffold for complex natural products.

Derivatives of this compound have been shown to act as potent and specific enzyme inhibitors, thereby contributing to the regulation of metabolic networks at the molecular level. These compounds often function as antimetabolites by mimicking natural substrates.

A prominent example is the antifungal antibiotic (S)-2-amino-4-oxo-5-hydroxypentanoic acid, also known as RI-331. nih.govnih.gov This compound irreversibly inhibits homoserine dehydrogenase, a critical enzyme in the biosynthetic pathway of the aspartate family of amino acids (methionine, threonine, and isoleucine). nih.govwikipedia.org By blocking this enzyme, the antibiotic depletes the fungal cell of essential amino acids, leading to growth inhibition. nih.gov This mode of action is selectively toxic to fungi and plants, as the target enzyme is absent in animals. nih.govwikipedia.org

This capacity for enzymatic inhibition is a recurring theme for this class of molecules. The table below summarizes the regulatory roles of compounds structurally related to this compound.

Cellular and Molecular Responses to this compound Perturbation

The study of how cells and molecular systems respond to changes in the levels of this compound is an area of ongoing research, primarily through metabolomic analyses.

Currently, there is a lack of published research specifically investigating the global gene expression or transcriptomic profiles of cells or organisms in direct response to exposure to this compound. While patents may list the compound in broad chemical libraries for screening against targets like histone methyltransferases, specific data on its influence on gene regulation are not provided. google.com This represents a knowledge gap in understanding the full biological impact of this metabolite.

For example, a metabolomics study of adults in a rural region identified associations between exposure to certain metals and changes in serum metabolite profiles. nih.gov In this context, this compound was part of metabolic pathways, particularly amino acid metabolism, that were significantly enriched, suggesting its levels are modulated by environmental exposures. nih.gov Similarly, metabolomic profiling of plasma from patients with sepsis also identified this compound among the many metabolites detected, although its specific role in the condition was not elucidated. mdpi.com

These findings underscore that while this compound is an active component of the metabolome, research is still needed to determine the direct downstream proteomic and metabolomic consequences of its accumulation or depletion.

Mentioned Compounds

Biological Function in Model Organisms and Biological Systems (e.g., Microbial, Plant, Invertebrate Systems)

Physiological Role in Growth and Development

The role of this compound in organismal growth and development is primarily understood through its function in microbial metabolic strategies for energy acquisition and survival.

Microbial Systems

In certain anaerobic bacteria, such as those from the Clostridiaceae family, the catabolism of L-ornithine, which produces this compound as an intermediate, is a crucial energy-yielding process. nih.gov This pathway is a form of Stickland reaction, where amino acids are fermented to generate ATP, thereby supporting the growth and proliferation of the bacteria in anaerobic environments. nih.govannualreviews.org The degradation of ornithine allows these organisms to utilize single amino acids as a source of both electron donors and acceptors for their energy metabolism. nih.gov

Furthermore, derivatives of this compound have been shown to impact microbial growth directly. A related natural product, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (also known as the antibiotic RI-331), exhibits antifungal properties. researchgate.netnih.gov It selectively inhibits the growth of prototrophic fungi like Saccharomyces cerevisiae by targeting an essential enzyme in an amino acid biosynthetic pathway, demonstrating how modifications to the core structure of this compound can create potent growth inhibitors. nih.gov

Plant and Invertebrate Systems

There is limited information available regarding the physiological role of this compound in the growth and development of plants and invertebrates. The compound's zwitterionic form, 2-azaniumyl-4-oxopentanoate, has been detected in the water flea Daphnia pulex, an invertebrate model organism. nih.gov However, its specific function in the developmental or physiological processes of this organism has not been elucidated in the available research. In plant systems, its role remains largely undocumented, with research focusing more heavily on its isomer, 5-aminolevulinic acid, which is a key precursor in chlorophyll (B73375) synthesis.

Interactions with Other Biomolecules and Metabolic Pathways

This compound is primarily known for its role as an intermediate in the oxidative degradation pathway of L-ornithine in anaerobic bacteria. nih.gov This pathway highlights its direct interaction with specific enzymes, coenzymes, and other metabolic intermediates.

The formation of this compound occurs via the oxidative deamination of its precursor, (2R,4S)-2,4-diaminopentanoate (DAP). nih.govresearchgate.net This reaction is catalyzed by the enzyme (2R,4S)-2,4-diaminopentanoate dehydrogenase (DAPDH), which requires NAD+ or NADP+ as a cofactor. nih.gov The enzyme has been characterized in various bacteria, including the thermophilic organism Fervidobacterium nodosum Rt17-B1. nih.govresearchgate.net

Once formed, this compound is subsequently cleaved by the enzyme 2-amino-4-ketopentanoate thiolase (AKPT). This reaction involves coenzyme A (CoA) and results in the formation of two key biomolecules: acetyl-CoA and alanine. nih.gov These products can then enter central metabolic pathways, such as the citric acid cycle or amino acid metabolism, to support cellular functions. nih.gov

The pathway is subject to feedback regulation, demonstrating interactions between this compound and other molecules. The enzyme DAPDH is allosterically activated by its substrate, DAP, but is inhibited by its immediate product, this compound (AKP), as well as by the downstream end products, acetyl-CoA and D-alanine. nih.gov This regulatory mechanism allows the cell to control the flow of metabolites through the ornithine degradation pathway. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database also lists this compound as participating in general "Metabolic pathways" and specifically in "D-Amino acid metabolism". genome.jp

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Function | Precursor/Substrate | Product(s) | Organism(s) |

|---|---|---|---|---|

| (2R,4S)-2,4-diaminopentanoate dehydrogenase (DAPDH) (EC 1.4.1.12) | Catalyzes the NAD(P)+-dependent oxidative deamination to form AKP. nih.govresearchgate.net | (2R,4S)-2,4-diaminopentanoate | 2-Amino-4-oxopentanoate (B13344484) (AKP), Ammonia (B1221849), NAD(P)H | Clostridium sticklandii, Fervidobacterium nodosum, Petrotoga mobilis nih.govnih.govgoogle.com |

| 2-Amino-4-ketopentanoate thiolase (AKPT) (EC 2.3.1.263) | Catalyzes the thiolytic cleavage of AKP. nih.gov | 2-Amino-4-oxopentanoate (AKP), Coenzyme A | Acetyl-CoA, Alanine | Clostridiaceae family nih.gov |

| Homoserine Dehydrogenase (EC 1.1.1.3) | Inhibited by a hydroxylated derivative of AKP. nih.gov | Aspartate semialdehyde | Homoserine | Saccharomyces cerevisiae nih.gov |

Table 2: Documented Presence of this compound Metabolism in Model Organisms

| Organism | System | Metabolic Context | Significance |

|---|---|---|---|

| Clostridium sticklandii | Microbial (Bacteria) | Intermediate in the oxidative degradation of ornithine (Stickland reaction). nih.govannualreviews.org | Energy metabolism and growth in anaerobic conditions. |

| Fervidobacterium nodosum | Microbial (Bacteria) | The enzyme that produces the compound (DAPDH) has been characterized. nih.govresearchgate.net | Demonstrates the presence of the pathway in thermophilic bacteria. |

| Petrotoga mobilis | Microbial (Bacteria) | A dehydrogenase from this organism is active towards the compound. google.com | Confirms its role as a substrate for enzymatic activity in diverse bacteria. |

| Saccharomyces cerevisiae | Microbial (Fungus) | A hydroxylated derivative inhibits homoserine dehydrogenase. nih.gov | The core structure is relevant to enzyme inhibition and antifungal action. |

| Daphnia pulex | Invertebrate | Compound has been detected in this organism. nih.gov | Indicates presence in invertebrates, though its specific physiological role is unknown. |

Table of Mentioned Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | 2-amino-4-ketopentanoate; AKP; 4-oxonorvaline |

| (S)-2-Amino-4-oxo-5-hydroxypentanoic acid | RI-331 |

| L-Ornithine | |

| (2R,4S)-2,4-diaminopentanoate | DAP |

| Acetyl-CoA | |

| Alanine | |

| Coenzyme A | CoA |

| NAD+/NADH | Nicotinamide adenine (B156593) dinucleotide |

| NADP+/NADPH | Nicotinamide adenine dinucleotide phosphate (B84403) |

| Homoserine | |

| Methionine | |

| Isoleucine | |

| Threonine | |

| Aspartate semialdehyde |

Advanced Analytical Methodologies for 2 Amino 4 Oxopentanoic Acid Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of amino acids, including 2-Amino-4-oxopentanoic acid. These techniques separate the analyte from complex mixtures, allowing for precise quantification and identification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for amino acid analysis due to its versatility and efficiency. who.int For a compound like this compound, which possesses both amino and carboxylic acid functional groups, several HPLC modes can be employed. Reversed-phase HPLC (RP-HPLC) is common, often requiring pre-column derivatization to enhance the hydrophobicity and detectability of the amino acid. who.int However, methods for analyzing underivatized amino acids are also available. who.int

A mixed-mode liquid chromatography column, combining weak anion-exchange and reversed-phase characteristics, has been successfully used for the analysis of the structurally similar 4-oxopentanoic acid (levulinic acid) and its related byproducts. researchgate.net This approach allows for the simultaneous analysis of ionic and neutral compounds in a single run. researchgate.net Detection methods are varied and include UV-Vis, fluorescence, and mass spectrometry, with the choice depending on the derivatizing agent used and the sensitivity required. who.int Chiral HPLC analysis, using specialized columns, can be employed to separate the D and L enantiomers of the amino acid. cdnsciencepub.com

Table 1: Example HPLC Parameters for Analysis of Related Oxo- and Amino Acids

| Parameter | Condition | Source |

|---|---|---|

| Column | Mixed-mode weak anion-exchange/reversed-phase | researchgate.net |

| Mobile Phase | 10 mM phosphate (B84403) buffer with 5% acetonitrile (B52724) (pH 5.5) | researchgate.net |

| Detection | UV | researchgate.net |

| Application | Analysis of 4-oxopentanoic acid (levulinic acid) | researchgate.net |

| Column | Chiral HPLC column | cdnsciencepub.com |

| Derivatization | OPA derivatives | cdnsciencepub.com |

| Application | Separation of amino acid diastereomers | cdnsciencepub.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolite profiling, offering high resolution and sensitivity. However, due to the polar and non-volatile nature of amino acids, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.com This process replaces active hydrogens on the amino and carboxyl groups with nonpolar moieties, increasing the volatility of the analyte. sigmaaldrich.com

Common derivatization procedures include silylation, using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and esterification followed by acylation. sigmaaldrich.comresearchgate.net For instance, in the analysis of giant panda fur metabolomes, acid-hydrolyzed methods followed by derivatization allowed for the detection of related compounds like 4-methyl-2-oxopentanoic acid and levulinic acid (4-oxopentanoic acid). nih.gov The choice of derivatization reagent is critical, as it affects reaction yield, derivative stability, and the resulting mass spectra. sigmaaldrich.comresearchgate.net Following separation on the GC column, the mass spectrometer fragments the derivatized molecules, producing a characteristic mass spectrum that allows for confident identification. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino and Keto Acids

| Reagent | Abbreviation | Target Functional Groups | Notes | Source |

|---|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -SH | Forms stable TBDMS derivatives. | sigmaaldrich.com |

| N,O-bis(trimethylsilyl)-trifluoroacetamide | BSTFA | -OH, -COOH | A common silylating agent, often used with a catalyst like TMCS. | researchgate.net |

| Methoxyamine (MeOX) in pyridine (B92270) | MeOX | Carbonyl groups (ketones) | Protects ketone groups prior to silylation. | csic.es |

| Methyl chloroformate | MCF | Amino acids | A rapid derivatization method. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for quantifying amino acids and related metabolites in complex biological matrices due to its exceptional sensitivity and specificity. nih.govanaquant.com A significant advantage of LC-MS/MS is its ability to analyze many amino acids without the need for derivatization, simplifying sample preparation and reducing analysis time. sciex.com

The technique utilizes a triple quadrupole mass spectrometer, often operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. anaquant.com In this setup, the first quadrupole selects a specific precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell. The third quadrupole selects a specific fragment ion, creating a highly selective "transition" that minimizes interference from other compounds in the matrix. anaquant.com This high selectivity allows for the accurate quantification of analytes even at very low concentrations. nih.gov For example, LC-MS/MS methods have been developed for the sensitive quantification of structurally similar 5-carbon ketone bodies, 3-oxopentanoic acid and 3-hydroxypentanoic acid, in human plasma. nih.gov

Table 3: Example LC-MS/MS Method Parameters

| Technique | Platform | Key Feature | Application | Source |

|---|---|---|---|---|

| LC-MS/MS | Tandem Mass Spectrometer | Ionizes well by negative electrospray ionization. | Quantitative determination of 3-hydroxypentanoic acid and 3-oxopentanoic acid. | nih.gov |

| LC-SRM | Triple Quadrupole Mass Spectrometer | Multiplex capabilities for simultaneous analysis. | Profiling of 41 amino acids in serum. | anaquant.com |

| MIDAS™ Workflow | QTRAP® System | MRM triggered MS/MS for detection and identification. | Quantitative measurement of 17 underivatized amino acids. | sciex.com |

Capillary Electrophoresis (CE) for Chiral Separation and Quantification

Capillary Electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for the analysis of charged and polar compounds like amino acids. researchgate.netchromatographyonline.com One of its most significant applications in this field is chiral separation—the ability to separate enantiomers (D and L forms) of amino acids. farmaciajournal.com

Chiral separation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). researchgate.net The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. chromatographyonline.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for amino acid enantioseparation. farmaciajournal.comdb-thueringen.de Other selectors include chiral crown ethers, macrocyclic antibiotics, and chiral ionic liquids. chromatographyonline.comnih.gov The method has been successfully applied to separate the enantiomers of various amino acids, and its high efficiency and low consumption of samples and reagents make it an attractive analytical option. chromatographyonline.com

Table 4: Chiral Selectors Used in Capillary Electrophoresis for Amino Acid Separation

| Chiral Selector Type | Specific Example | Application Notes | Source |

|---|---|---|---|

| Cyclodextrins (CDs) | Hydroxypropyl-β-cyclodextrin (HPβCD) | Widely used as a chiral selector or as a modifier in the background electrolyte. | farmaciajournal.com |

| Cyclodextrins (CDs) | Sulfated-β-cyclodextrin (S-β-CD) | Effective for achieving baseline separations of enantiomers. | db-thueringen.de |

| Crown Ethers | (18-crown-6)-2,3,11,12-tetracarboxylic acid (18C6H4) | Used for enantiomeric separation of underivatized free amino acids, coupled with MS detection. | nih.gov |

| Chiral Ionic Liquids (CILs) | 1-ethyl-3-methyl imidazole (B134444) L-tartrate ([EMIM][L-Tar]) | Applied as a chiral ligand in chiral ligand exchange CE (CLE-CE). | chromatographyonline.com |

Spectroscopic and Spectrometric Techniques for Quantitative Analysis

Beyond chromatography, direct spectroscopic and spectrometric methods offer alternative and complementary approaches for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Concentration Determination